molecular formula C17H16FN3O2 B2615182 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide CAS No. 1251639-91-4

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2615182
CAS No.: 1251639-91-4
M. Wt: 313.332
InChI Key: MIKBUKASAIHMDE-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide is a complex organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine to form the intermediate 1-(4-fluorophenyl)cyclopropylmethylamine. This intermediate is then reacted with pyridine-3-carboxylic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2-methylpropyl)ethanediamide
  • N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-2-yl)ethanediamide

Uniqueness

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-(pyridin-3-yl)ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-5-3-12(4-6-13)17(7-8-17)11-20-15(22)16(23)21-14-2-1-9-19-10-14/h1-6,9-10H,7-8,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKBUKASAIHMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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